N-Nitrobenzenemethanamine
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Overview
Description
N-Nitrobenzenemethanamine is an organic compound characterized by the presence of a nitramide group attached to a benzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrobenzenemethanamine can be synthesized through the nitration of benzylamine. The reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperature conditions to ensure the selective formation of the nitramide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Nitrobenzenemethanamine undergoes various chemical reactions, including:
Oxidation: The nitramide group can be oxidized to form nitro compounds.
Reduction: Reduction of this compound can yield benzylamine.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonic acids.
Major Products:
Oxidation: Nitrobenzyl compounds.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Nitrobenzenemethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-Nitrobenzenemethanamine exerts its effects involves the interaction of the nitramide group with various molecular targets. The nitramide group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, making this compound a compound of interest in biochemical research.
Comparison with Similar Compounds
- N-methyl nitramide
- N-ethyl nitramide
- N-phenyl nitramide
Comparison: N-Nitrobenzenemethanamine is unique due to the presence of the benzyl group, which imparts distinct chemical properties compared to other nitramides. The benzyl group can undergo various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the benzyl moiety can influence the compound’s reactivity and interactions with other molecules, distinguishing it from other nitramides.
Properties
IUPAC Name |
N-benzylnitramide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-9(11)8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCCWUVWFDOSAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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